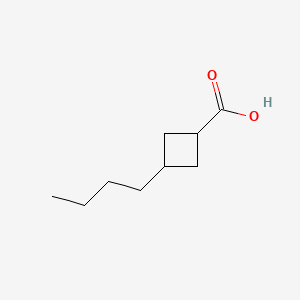

Cyclobutanecarboxylic acid, 3-butyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Butylcyclobutanecarboxylic acid is an organic compound characterized by a cyclobutane ring with a butyl group and a carboxylic acid group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-butylcyclobutanecarboxylic acid typically involves the formation of the cyclobutane ring followed by the introduction of the butyl and carboxylic acid groups. One common method involves the intramolecular cyclization of 1,4-dibromobutane with a base to form the cyclobutane ring. This is followed by the addition of a carboxyl group through oxidation .

Industrial Production Methods: Industrial production methods for 3-butylcyclobutanecarboxylic acid are not well-documented in the literature. the general principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Butylcyclobutanecarboxylic acid undergoes various chemical reactions, primarily involving the carboxyl group. These include:

Acid-Base Neutralization: Reacts with bases to form salts and water.

Esterification: Reacts with alcohols in the presence of a catalyst to form esters.

Amide Formation: Reacts with amines to form amides, which are important in biochemistry and pharmaceutical synthesis.

Common Reagents and Conditions:

Bases: Sodium hydroxide or potassium hydroxide for neutralization.

Alcohols and Catalysts: Methanol or ethanol with sulfuric acid for esterification.

Amines: Various amines under suitable conditions for amide formation.

Major Products:

Salts: Formed from neutralization reactions.

Esters: Formed from esterification reactions.

Amides: Formed from reactions with amines.

Scientific Research Applications

3-Butylcyclobutanecarboxylic acid has several applications in scientific research:

Medicine: Derivatives of this compound may be explored for pharmaceutical applications.

Industry: Utilized in the synthesis of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-butylcyclobutanecarboxylic acid involves its interaction with molecular targets through its carboxyl group. This group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring’s strain also plays a role in its chemical behavior, enabling unique transformations and interactions .

Comparison with Similar Compounds

Cyclobutanecarboxylic Acid: Shares the cyclobutane ring and carboxyl group but lacks the butyl group.

Cyclobutylamine: A derivative of cyclobutanecarboxylic acid, used in organic synthesis.

Uniqueness: 3-Butylcyclobutanecarboxylic acid is unique due to the presence of the butyl group, which imparts distinct chemical properties and potential applications compared to its simpler counterparts. The butyl group increases the compound’s hydrophobicity and may influence its reactivity and interactions in various environments.

Biological Activity

Cyclobutanecarboxylic acid, 3-butyl- is a cyclic carboxylic acid characterized by a cyclobutane ring with a butyl group attached at the third carbon. Its molecular formula is C9H16O2 and it has a molecular weight of approximately 156.225 g/mol. While specific biological activities of this compound are not extensively documented, research indicates that compounds in this class may exhibit significant biological relevance, particularly in the context of drug discovery and synthesis of biologically active molecules.

Structural Characteristics

The unique structural features of cyclobutanecarboxylic acid, 3-butyl- contribute to its distinct chemical and physical properties. The presence of the cyclobutane ring introduces unique steric hindrances compared to other cyclic carboxylic acids, which can influence its reactivity and interactions with biological targets.

Biological Relevance

- Potential as Drug Intermediates : Cyclobutanecarboxylic acids are often used as intermediates in the synthesis of various biologically active compounds. Their structural characteristics may allow them to influence biochemical pathways, although specific mechanisms remain to be elucidated.

- Integrin Antagonists : Recent studies have explored the use of cyclobutane derivatives as integrin antagonists, particularly targeting the αvβ3 integrin, which plays a crucial role in cancer progression and metastasis. Cyclobutanecarboxylic acids can be designed to mimic the Arg-Gly-Asp (RGD) sequence necessary for integrin binding, thus potentially inhibiting tumor growth and spread .

- Pharmacokinetic Properties : Research indicates that cyclobutane-based compounds can offer improved pharmacokinetic properties due to their metabolic stability. For example, a study demonstrated that certain cyclobutane derivatives exhibited half-lives exceeding 80 minutes in biological systems, suggesting they could maintain effective concentrations for longer periods .

Case Study: Integrin Antagonism

A notable study focused on synthesizing cyclobutane-based RGD mimetics showed that these compounds effectively inhibited αvβ3 integrin activity in vitro with IC50 values below 1 μM. The lead compound selected for in vivo studies demonstrated good tolerability in mouse models, highlighting the potential of cyclobutane scaffolds in therapeutic applications against cancer .

Table: Comparison of Cyclobutane Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Cyclobutanecarboxylic acid, 3-butyl- | Cyclobutane ring with butyl group | Potential integrin antagonist; moderate stability |

| Cyclobutanecarboxylic acid | Simpler structure without butyl group | Less steric hindrance; varied reactivity |

| tert-Butyl 3-oxocyclobutanecarboxylate | Contains an oxo group instead of carboxylic acid | Different functional group impacts reactivity |

| Cyclopentanecarboxylic acid | Five-membered ring | Different ring strain affects stability |

Synthesis Methods

The synthesis of cyclobutanecarboxylic acid, 3-butyl- can be achieved through several methodologies including:

- [2+2] Cycloaddition Reactions : This method allows for the construction of the cyclobutane ring while introducing functional groups at specific positions.

- Oxidative Reactions : Utilizing reagents like potassium permanganate can facilitate the introduction of carboxylic acid functionalities.

Properties

CAS No. |

66016-18-0 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

3-butylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-7-5-8(6-7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11) |

InChI Key |

SBOOJIXNMWZCGM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CC(C1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.